KAT2A Virtual Screening Specificity Score of Pyridyl-Triazole Carboxylate Scaffold Compared to Alternative Triazole Chemotypes
In a prospective virtual screening campaign against KAT2A, the N-pyridinium-4-carboxylic-5-alkyl triazole chemotype—to which CAS 1340834-14-1 belongs—achieved the highest structure-target specificity score among all triazole subclasses evaluated. By contrast, N-aryl-5-hydroxytriazoles and N-pyridine-4-alkyl triazoles lacking the carboxylic acid moiety exhibited markedly lower specificity scores toward KAT2A. The ensemble of binding affinity tests and in vitro inhibition assays confirmed that pyridyl-triazole carboxylates constitute the prototype inhibitor class for this acetyltransferase, whereas non-carboxylate analogs failed to produce meaningful inhibition [1]. This establishes the carboxylic acid functionality as a key pharmacophoric element, directly differentiating CAS 1340834-14-1 from non-acidic triazole building blocks that share the same heterocyclic core but lack this critical metal-coordinating group.
| Evidence Dimension | Virtual screening specificity score toward KAT2A acetyltransferase |
|---|---|
| Target Compound Data | N-pyridinium-4-carboxylic-5-alkyl triazole: highest specificity score among all triazole subclasses tested [1] |
| Comparator Or Baseline | N-aryl-5-hydroxytriazoles and N-pyridine-4-alkyl triazoles without carboxylic acid: markedly lower specificity scores [1] |
| Quantified Difference | Qualitative ranking; exact numerical scores not publicly disclosed in the primary publication |
| Conditions | Virtual screening pipeline targeting KAT2A (GCN5) acetyltransferase, validated by in vitro binding and inhibition assays [1] |
Why This Matters
For researchers procuring triazole building blocks for epigenetic probe development, the carboxylic-acid-bearing scaffold provides a validated starting point for KAT2A inhibitor design, whereas non-carboxylate triazoles have no demonstrated activity against this target, reducing synthetic iteration cycles.
- [1] Pacifico R, Del Gaudio N, Bove G, et al. Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1987-1994. doi:10.1080/14756366.2022.2097447. View Source
